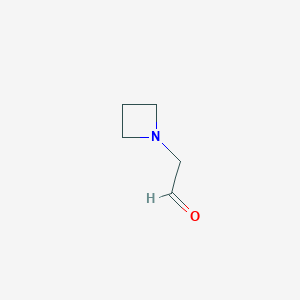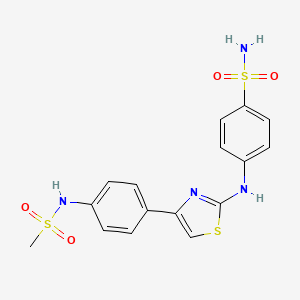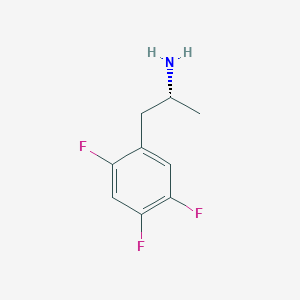
(R)-1-(2,4,5-Trifluorophenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(2,4,5-trifluorophenyl)propan-2-amine is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of three fluorine atoms on the phenyl ring significantly alters its chemical properties, making it a compound of interest for studies in medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4,5-trifluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2,4,5-trifluorobenzaldehyde with a chiral amine, followed by reduction using a reducing agent like sodium borohydride or lithium aluminum hydride.
Purification: The resulting amine is purified using techniques such as recrystallization or chromatography to obtain the desired (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine.
Industrial Production Methods: Industrial production of (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced purification methods ensures the production of high-purity compounds suitable for research and development.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-1-(2,4,5-trifluorophenyl)propan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- (2R)-1-(2,4-difluorophenyl)propan-2-amine
- (2R)-1-(2,5-difluorophenyl)propan-2-amine
- (2R)-1-(2,4,6-trifluorophenyl)propan-2-amine
Comparison:
- Uniqueness: The presence of three fluorine atoms at the 2, 4, and 5 positions on the phenyl ring distinguishes (2R)-1-(2,4,5-trifluorophenyl)propan-2-amine from its analogs. This unique substitution pattern influences its chemical reactivity, biological activity, and physical properties.
- Chemical Properties: The trifluorinated compound exhibits different electronic and steric effects compared to difluorinated analogs, affecting its reactivity and interactions with other molecules.
- Biological Activity: The specific arrangement of fluorine atoms may result in distinct biological activities and pharmacological profiles, making it a valuable compound for targeted research.
Eigenschaften
Molekularformel |
C9H10F3N |
|---|---|
Molekulargewicht |
189.18 g/mol |
IUPAC-Name |
(2R)-1-(2,4,5-trifluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-5H,2,13H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
QKVCEEJOYPBGQX-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](CC1=CC(=C(C=C1F)F)F)N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


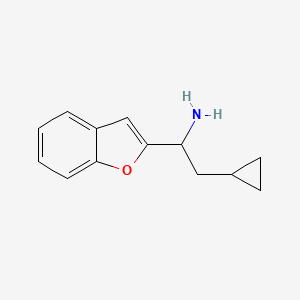
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
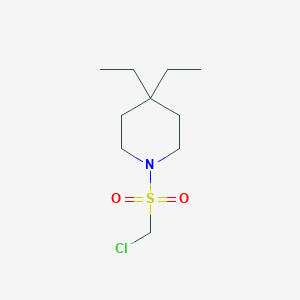
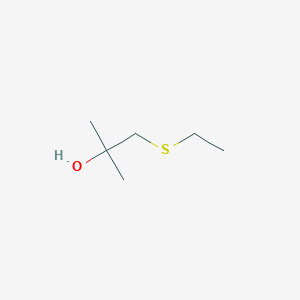
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
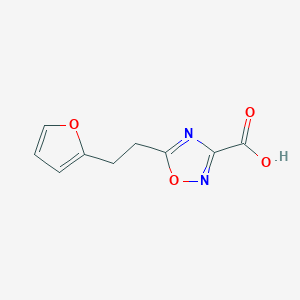
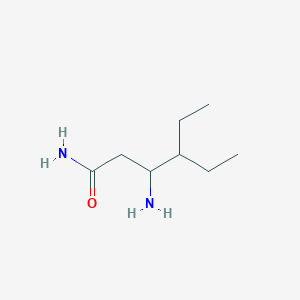
![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
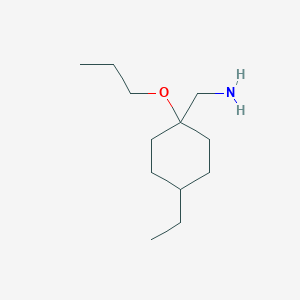
![2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15301325.png)
